ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate
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Overview
Description
Ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances This particular compound is characterized by its unique structure, which includes a hydroxymethyl group and a methylbutanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-(hydroxymethyl)-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: (2R)-2-(carboxymethyl)-3-methylbutanoic acid.
Reduction: (2R)-2-(hydroxymethyl)-3-methylbutanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. These products can then participate in further biochemical pathways. The hydroxymethyl group can also undergo oxidation or reduction, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-(hydroxymethyl)-3-methylbutanoate: The stereoisomer of the compound with different spatial arrangement.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2R)-2-(hydroxymethyl)-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications .
Properties
CAS No. |
87884-39-7 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl (2R)-2-(hydroxymethyl)-3-methylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(5-9)6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
SLRBAQZDMRTACB-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CO)C(C)C |
Canonical SMILES |
CCOC(=O)C(CO)C(C)C |
Origin of Product |
United States |
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